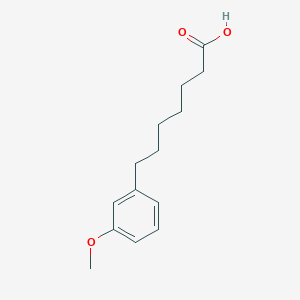

7-(3-Methoxyphenyl)heptanoic acid

Description

7-(3-Methoxyphenyl)heptanoic acid is a medium-chain fatty acid derivative featuring a heptanoic acid backbone substituted at the terminal carbon (C7) with a 3-methoxyphenyl group. The methoxy group at the phenyl ring’s meta-position may confer unique electronic properties, influencing solubility, receptor binding, and metabolic stability compared to other substituents.

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

7-(3-methoxyphenyl)heptanoic acid |

InChI |

InChI=1S/C14H20O3/c1-17-13-9-6-8-12(11-13)7-4-2-3-5-10-14(15)16/h6,8-9,11H,2-5,7,10H2,1H3,(H,15,16) |

InChI Key |

DZAIVACWSOJCGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Furan rings (FuFAs) introduce rigidity and planar geometry, favoring membrane incorporation and antioxidant properties . Heteroaryl groups (e.g., pyridine in HMGR inhibitors) enable hydrogen bonding and steric interactions critical for enzyme inhibition .

Biological Activities :

- HMGR inhibitors () demonstrate how substituent steric bulk and electronic properties directly correlate with inhibitory potency. Smaller, electron-rich groups optimize activity.

- Tianeptine’s antidepressant action () underscores the importance of complex bicyclic structures in central nervous system targeting.

Physicochemical Properties

Table 2: Molecular and Physicochemical Data

*Estimated using fragment-based methods (e.g., XLogP3).

Key Observations:

- The methoxy group reduces lipophilicity (LogP) compared to FuFAs with long alkyl chains (e.g., 7D5, LogP ~5.2).

- Oxo groups () introduce polarity but may reduce membrane permeability.

- Pharmaceutical derivatives like tianeptine balance lipophilicity and solubility for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.